![molecular formula C23H26N2O9S2 B11686009 (2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid CAS No. 307941-72-6](/img/structure/B11686009.png)

(2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

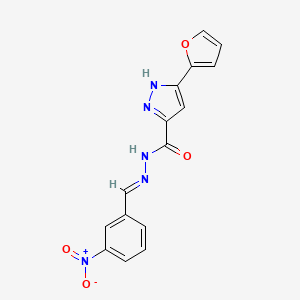

Le composé acide (2S)-2-[[7-[[(1S)-1-carboxy-2-méthylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-méthylbutanoïque est une molécule organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente un groupe sulfonamide, un groupe acide carboxylique et une fraction fluorenone, qui contribuent à ses propriétés chimiques et à sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide (2S)-2-[[7-[[(1S)-1-carboxy-2-méthylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-méthylbutanoïque implique généralement plusieurs étapes :

Formation de la fraction fluorenone : La structure fluorenone peut être synthétisée par acylation de Friedel-Crafts du fluorène avec un chlorure d'acyle approprié, suivie d'une oxydation.

Introduction du groupe sulfonamide : Le groupe sulfonamide est introduit en faisant réagir le dérivé fluorenone avec un chlorure de sulfonyle en présence d'une base, comme la pyridine.

Fixation du groupe acide carboxylique : Le groupe acide carboxylique est introduit par une série de réactions, notamment l'estérification et l'hydrolyse subséquente.

Couplage final : La dernière étape consiste à coupler l'intermédiaire sulfonamide-fluorenone avec le dérivé d'acide aminé approprié dans des conditions de couplage peptidique, comme l'utilisation de réactifs carbodiimide.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et d'optimisation des procédés pour garantir la scalabilité et la rentabilité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : La fraction fluorenone peut subir des réactions d'oxydation, formant potentiellement des dérivés plus oxydés.

Réduction : Le groupe carbonyle de la fraction fluorenone peut être réduit pour former des dérivés d'alcool.

Substitution : Le groupe sulfonamide peut participer à des réactions de substitution nucléophile, conduisant à divers dérivés substitués.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des réactions de substitution, souvent en conditions basiques.

Produits principaux

Oxydation : Dérivés de fluorenone plus oxydés.

Réduction : Dérivés d'alcool de la fraction fluorenone.

Substitution : Divers dérivés de sulfonamide substitués.

Applications de recherche scientifique

Chimie

Catalyse : La structure unique du composé peut lui permettre d'agir comme catalyseur ou précurseur de catalyseur dans des réactions organiques.

Science des matériaux :

Biologie et médecine

Développement de médicaments : Le groupe sulfonamide du composé suggère un potentiel de pharmacophore dans la conception de médicaments, en particulier pour cibler les enzymes ou les récepteurs.

Sondes biologiques : Il pourrait être utilisé comme sonde pour étudier les processus biologiques impliquant des interactions sulfonamide.

Industrie

Synthèse chimique : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.

Chimie analytique : Employé dans des méthodes analytiques pour détecter ou quantifier des substances spécifiques.

Mécanisme d'action

Le mécanisme d'action de l'acide (2S)-2-[[7-[[(1S)-1-carboxy-2-méthylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-méthylbutanoïque implique probablement des interactions avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe sulfonamide peut former des liaisons hydrogène et des interactions électrostatiques avec les sites actifs, tandis que la fraction fluorenone peut participer à des interactions d'empilement π-π. Ces interactions peuvent moduler l'activité de la molécule cible, conduisant à divers effets biologiques.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound’s unique structure may allow it to act as a catalyst or catalyst precursor in organic reactions.

Material Science:

Biology and Medicine

Drug Development: The compound’s sulfonamide group suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

Biological Probes: It could be used as a probe to study biological processes involving sulfonamide interactions.

Industry

Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Analytical Chemistry: Employed in analytical methods to detect or quantify specific substances.

Mécanisme D'action

The mechanism of action of (2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorenone moiety may participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de sulfonamide : Des composés tels que la sulfanilamide et le sulfaméthoxazole partagent le groupe sulfonamide et ont des activités biologiques similaires.

Dérivés de fluorenone : Des composés comme la 9-fluorenone et ses dérivés partagent la fraction fluorenone et présentent une réactivité chimique similaire.

Unicité

L'unicité de l'acide (2S)-2-[[7-[[(1S)-1-carboxy-2-méthylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-méthylbutanoïque réside dans sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison permet une large gamme d'applications et de réactivité qui peuvent ne pas être observées dans des composés plus simples.

Propriétés

Numéro CAS |

307941-72-6 |

|---|---|

Formule moléculaire |

C23H26N2O9S2 |

Poids moléculaire |

538.6 g/mol |

Nom IUPAC |

(2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid |

InChI |

InChI=1S/C23H26N2O9S2/c1-11(2)19(22(27)28)24-35(31,32)13-5-7-15-16-8-6-14(10-18(16)21(26)17(15)9-13)36(33,34)25-20(12(3)4)23(29)30/h5-12,19-20,24-25H,1-4H3,(H,27,28)(H,29,30)/t19-,20-/m0/s1 |

Clé InChI |

QZQJOYWSRYBHSW-PMACEKPBSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)N[C@@H](C(C)C)C(=O)O |

SMILES canonique |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(C(C)C)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11685927.png)

![Tetramethyl 5',5',9'-trimethyl-6'-(phenylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11685931.png)

![Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11685932.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11685933.png)

![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11685935.png)

![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11685947.png)

![3-bromo-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11685953.png)

![ethyl 4-({(2Z)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11685959.png)

![(3E)-1-(4-bromo-2-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685973.png)

![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11685981.png)

![2-methyl-N'-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11686000.png)

![{4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11686002.png)